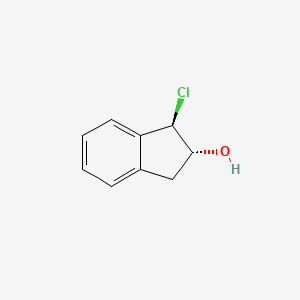
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique structure, which includes a chlorine atom and a hydroxyl group attached to an indene backbone. The stereochemistry of the compound, denoted by (1R,2R), indicates the specific three-dimensional arrangement of its atoms, making it a valuable molecule for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene backbone.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, which can be carried out using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for maximizing the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted indene derivatives.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of (1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The presence of the chlorine and hydroxyl groups allows for various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2S)-1-chloro-2,3-dihydro-1H-inden-2-ol: The enantiomer of (1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol, with different stereochemistry.
1-chloro-2,3-dihydro-1H-inden-2-ol: A racemic mixture containing both (1R,2R) and (1S,2S) enantiomers.
1-bromo-2,3-dihydro-1H-inden-2-ol: A similar compound with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for enantioselective synthesis and applications where chirality plays a critical role.
Eigenschaften
CAS-Nummer |
61221-45-2 |
|---|---|
Molekularformel |
C9H9ClO |
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
(1R,2R)-1-chloro-2,3-dihydro-1H-inden-2-ol |
InChI |
InChI=1S/C9H9ClO/c10-9-7-4-2-1-3-6(7)5-8(9)11/h1-4,8-9,11H,5H2/t8-,9-/m1/s1 |
InChI-Schlüssel |
OQRMSAKQNPJCDE-RKDXNWHRSA-N |
Isomerische SMILES |
C1[C@H]([C@@H](C2=CC=CC=C21)Cl)O |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{9-[4-(Methanesulfonyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14600195.png)

![1-[1-Methyl-3-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14600211.png)


![N-[2-(2-Hydroxy-4,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B14600230.png)



![5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14600244.png)
![Dodecahydrodicyclopenta[cd,gh]pentalene](/img/structure/B14600249.png)

